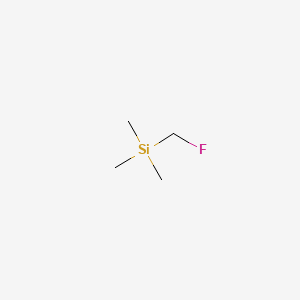

(Fluoromethyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

fluoromethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOSQHKLFCHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of (Fluoromethyl)trimethylsilane

An In-Depth Technical Guide to (Fluoromethyl)trimethylsilane: Properties, Stability, and Synthetic Utility

Abstract

(Fluoromethyl)trimethylsilane, (CH₃)₃SiCH₂F, is an organosilicon compound of increasing interest to the pharmaceutical and agrochemical industries. As a key reagent for introducing the monofluoromethyl (-CH₂F) moiety, it provides a valuable tool for medicinal chemists to fine-tune the properties of bioactive molecules. The strategic incorporation of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity.[1][2] This guide offers a comprehensive technical overview of the chemical properties, stability, handling considerations, and synthetic applications of (Fluoromethyl)trimethylsilane. By drawing comparisons with its extensively studied analogue, (Trifluoromethyl)trimethylsilane (TMSCF₃), this document provides field-proven insights into its reactivity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Role of Fluorinated Silanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a prevalent substituent in numerous pharmaceuticals, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor affinity.[1][4] Reagents like (Trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent, are workhorses for installing this group.[5][6]

However, the nuanced effects of "lighter" fluorination are gaining significant appreciation. The monofluoromethyl (-CH₂F) group offers a distinct electronic and steric profile compared to its perfluorinated counterpart. It can act as a bioisostere for a hydroxyl group or a metabolically stabilized alternative to a methyl group, providing a more subtle modulation of a molecule's properties. (Fluoromethyl)trimethylsilane serves as a primary reagent for delivering this valuable functional group. Understanding its properties in the context of the broader family of fluorinated trimethylsilanes is therefore critical for its effective application in drug design and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (Fluoromethyl)trimethylsilane dictate its handling, reactivity, and analytical characterization. A comparison with (Trifluoromethyl)trimethylsilane highlights the impact of progressive fluorination.

| Property | (Fluoromethyl)trimethylsilane | (Trifluoromethyl)trimethylsilane |

| Molecular Formula | C₄H₁₁FSi[7] | C₄H₉F₃Si[5] |

| Molecular Weight | 106.21 g/mol [7] | 142.20 g/mol |

| Appearance | Liquid (Assumed) | Colorless Liquid[5] |

| Boiling Point | Not widely reported | 54-55 °C[5][8] |

| Density | Not widely reported | ~0.962 g/mL at 20 °C[5][8] |

| Flash Point | Not widely reported | -17 °C to -32 °C[8] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and a doublet for the two protons of the fluoromethyl group, with coupling to the adjacent fluorine atom (²JH-F).

-

¹³C NMR: The carbon spectrum will display distinct signals for the trimethylsilyl methyl carbons and the fluoromethyl carbon, with the latter showing a large one-bond coupling constant (¹JC-F).

-

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for confirming the presence and purity of the reagent.[9] A single resonance, coupled to the two adjacent protons of the CH₂ group (a triplet), is expected. The chemical shift range for fluorine is significantly wider than for protons, making it highly sensitive to the local electronic environment.[9]

-

²⁹Si NMR: Silicon-29 NMR can provide additional structural confirmation.[7]

Stability, Handling, and Storage: A Self-Validating System

The utility of (Fluoromethyl)trimethylsilane is intrinsically linked to its stability, which is primarily dictated by its sensitivity to moisture. The silicon-carbon bond, while generally robust, is susceptible to cleavage in the presence of nucleophiles, a reactivity that is harnessed for its synthetic applications but must be controlled during storage.

Causality of Instability: The primary pathway for decomposition is hydrolysis. The high affinity of silicon for oxygen, especially in the presence of trace fluoride or other nucleophiles that can form hypervalent silicon intermediates, facilitates the cleavage of the Si-CH₂F bond. This process can release volatile and corrosive byproducts, such as hydrogen fluoride.

Field-Proven Storage Protocol: To ensure the longevity and reactivity of the reagent, a self-validating storage system is essential.

-

Inert Atmosphere: Store the container under a positive pressure of an inert gas such as argon or nitrogen. This is the most critical step to prevent the ingress of atmospheric moisture.

-

Cool and Dry Environment: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from sources of ignition.[10][11] A refrigerator dedicated to flammable reagents (2-8°C) is often recommended.[12]

-

Material Compatibility: Avoid storage in containers that can be corroded by trace amounts of HF that may form over time, such as certain metals. Glass or appropriate polymer-lined containers are preferred.[11]

Safe Handling Procedures: Handling should always occur in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves.[10]

-

Inert Atmosphere Techniques: Use standard Schlenk line or glovebox techniques to transfer the reagent. Use dry, oven-baked glassware and dry solvents.

-

Static Discharge Prevention: As the reagent is often used in flammable solvents like THF, ensure all equipment is properly grounded to prevent ignition from static discharge.[10]

Reactivity and Synthetic Applications

The core utility of (Fluoromethyl)trimethylsilane is as a nucleophilic monofluoromethylating agent. Its reactivity is not spontaneous but requires activation by a nucleophilic catalyst.

Mechanism of Action: Nucleophilic Activation The synthetic power of (Fluoromethyl)trimethylsilane is unlocked by a catalytic amount of a nucleophilic activator. The generally accepted mechanism, analogous to that of the well-studied Ruppert-Prakash reagent, involves the following key steps.[5]

-

Activation: A nucleophile (Nu⁻), typically a fluoride salt (e.g., TBAF, CsF) or an alkoxide, attacks the silicon atom.[5]

-

Formation of a Hypervalent Intermediate: This attack forms a pentacoordinate, hypervalent siliconate species. This intermediate is more reactive and poised to release the fluoromethyl group.

-

Fluoromethyl Transfer: The hypervalent intermediate delivers the (fluoromethyl) anion equivalent, ⁻CH₂F, to an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone.

-

Silylation and Catalyst Regeneration: The resulting alkoxide is trapped by another molecule of (Fluoromethyl)trimethylsilane or a related silyl species in the mixture, forming a stable silyl ether and regenerating the active hypervalent catalyst.[5]

Caption: General mechanism for nucleophilic fluoromethylation.

Representative Experimental Protocol: Monofluoromethylation of an Aldehyde This protocol is a representative workflow adapted from established procedures for related silicon-based reagents. The causality for each step is explained to ensure a self-validating and trustworthy methodology.

-

Apparatus Preparation:

-

Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Causality: Rigorous exclusion of atmospheric moisture is paramount to prevent reagent quenching and ensure high yields.

-

-

Reagent Charging:

-

Action: Under a positive pressure of inert gas, dissolve the aldehyde substrate (1.0 eq.) and the nucleophilic catalyst (e.g., anhydrous CsF, 0.1-0.2 eq.) in anhydrous solvent (e.g., THF).

-

Causality: Anhydrous solvent is critical. The sub-stoichiometric amount of catalyst is sufficient to initiate and sustain the catalytic cycle.

-

-

Reaction Initiation:

-

Action: Cool the mixture to 0 °C using an ice-water bath. Add (Fluoromethyl)trimethylsilane (1.5-2.0 eq.) dropwise via syringe over 10-15 minutes.

-

Causality: Initial cooling controls the exothermicity of the reaction upon activation. A slight excess of the fluoromethylating reagent ensures complete consumption of the starting material.

-

-

Reaction Monitoring:

-

Action: Allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.

-

Causality: Monitoring confirms the consumption of the starting material and the formation of the product, preventing unnecessarily long reaction times or premature workup.

-

-

Workup and Quenching:

-

Action: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Causality: The aqueous quench neutralizes the catalyst and removes inorganic salts. Extraction isolates the desired organic product.

-

-

Purification:

-

Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Causality: These standard steps remove residual water and impurities, yielding the pure monofluoromethylated alcohol product.

-

Safety Profile and Hazard Management

While specific toxicological data for (Fluoromethyl)trimethylsilane is not as extensive as for its trifluoro-analogue, a robust safety assessment can be made based on its chemical class and the properties of related compounds.[13]

| Hazard Class | GHS Statement | Precautionary Measures |

| Flammability | H225: Highly flammable liquid and vapor (often supplied in flammable solvent).[10] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10] P240: Ground/bond container and receiving equipment. |

| Skin/Eye Irritation | Causes skin and eye irritation (Assumed, similar to related silanes).[14][15] | P280: Wear protective gloves/eye protection/face protection. |

| Respiratory Irritation | May cause respiratory irritation.[13] | P261: Avoid breathing vapors/mist. Use only outdoors or in a well-ventilated area.[11] |

| Hydrolysis Hazard | Reacts with water, potentially forming corrosive Hydrogen Fluoride (HF). | P233: Keep container tightly closed. Handle with extreme care to avoid moisture contact. |

Conclusion

(Fluoromethyl)trimethylsilane is a valuable reagent for the precise installation of the monofluoromethyl group, a substituent of growing importance in drug discovery. Its chemical behavior is governed by the reactivity of the silicon-carbon bond, which, while sensitive to moisture, can be expertly controlled and harnessed for potent synthetic transformations through nucleophilic activation. By understanding its properties, stability, and the causality behind its handling and reaction protocols—often informed by its well-documented analogue, TMSCF₃—researchers can effectively employ this reagent to build complex molecules with fine-tuned biological and pharmacological profiles.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13283755, (Fluoromethyl)trimethylsilane. Retrieved from [Link].

-

Wikipedia (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link].

-

Chongqing Chemdad Co., Ltd (n.d.). (Trifluoromethyl)trimethylsilane. Retrieved from [Link].

-

Gerig, J. T. (n.d.). Fluorine NMR. eMagRes. Retrieved from [Link].

-

Chemsrc (2025). (Fluoromethyl)trimethylsilane | CAS#:28871-61-6. Retrieved from [Link].

- Google Patents (n.d.). RU2550139C1 - Method for producing trimethyl(trifluoromethyl)silane.

-

Cole-Parmer (2005). Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%. Retrieved from [Link].

-

SpectraBase (n.d.). (Trifluoromethyl)trimethylsilane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link].

-

MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Trimethylsilyl fluoride. NIST WebBook. Retrieved from [Link].

-

ResearchGate (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link].

-

International Journal of Pharmacy and Pharmaceutical Science (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

-

PubMed (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link].

-

PMC (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 7. (Fluoromethyl)trimethylsilane | C4H11FSi | CID 13283755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Trifluoromethyl)trimethylsilane | 81290-20-2 [chemicalbook.com]

- 9. biophysics.org [biophysics.org]

- 10. echemi.com [echemi.com]

- 11. (PENTAFLUOROETHYL)TRIMETHYLSILANE - Safety Data Sheet [chemicalbook.com]

- 12. (Trifluoromethyl)trimethylsilane Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Value of the Monofluoromethyl Group in Drug Design

An In-Depth Technical Guide to Nucleophilic Fluoromethylation using (Fluoromethyl)trimethylsilane (TMSCH₂F)

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1][2] Among these, the monofluoromethyl (–CH₂F) group holds a unique and valuable position. It serves as a key bioisostere for hydroxyl (–OH) and thiol (–SH) moieties, and in some contexts, the methyl (–CH₃) group.[3] Introducing a –CH₂F group can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity by altering its electronic properties and hydrogen bonding capabilities without adding significant steric bulk.[2][3][4]

However, the selective and efficient introduction of this moiety presents a significant synthetic challenge.[3][5] Direct methods often require harsh conditions or hazardous reagents. Nucleophilic fluoromethylation, which involves the transfer of a fluoromethyl anion (CH₂F⁻) or its synthetic equivalent to an electrophile, offers a powerful and versatile solution. This guide focuses on the mechanism and practical application of (Fluoromethyl)trimethylsilane (TMSCH₂F), a stable, convenient, and highly effective reagent for this critical transformation.

The Core Mechanism: Activation of TMSCH₂F

The utility of TMSCH₂F as a nucleophilic fluoromethylating agent is not inherent; it requires activation by a suitable nucleophilic initiator. Unlike its more famous cousin, the Ruppert-Prakash reagent (TMSCF₃), which has been extensively studied for trifluoromethylation, TMSCH₂F provides a controlled source of the fluoromethyl nucleophile.[4][6][7] The central mechanistic event is the attack of an activator on the silicon atom, leading to a hypervalent silicate intermediate. This intermediate is the key reactive species responsible for transferring the fluoromethyl group.

The Role of the Nucleophilic Activator

The most common and effective activators are fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[6][8] Other activators, including alkoxides and other Lewis bases, can also be employed. The activator's role is to form a bond with the silicon atom of TMSCH₂F, which is highly oxophilic and, in this case, "fluorophilic."

This interaction forms a transient, pentacoordinate siliconate intermediate. This species is significantly more nucleophilic than the starting silane. The formation of the strong Si-F bond (or Si-O bond with alkoxides) provides the thermodynamic driving force for the reaction. The negative charge is formally placed on the silicon atom, but this polarization effectively activates the Si-C bond, making the attached fluoromethyl group a potent nucleophile.

The reaction with an electrophile, such as an aldehyde or ketone, then proceeds. The pentacoordinate intermediate delivers the CH₂F group to the electrophilic carbon center. This is followed by an intramolecular silyl transfer from the newly formed alkoxide to generate a silylated product and regenerate a fluoride source, which can continue the catalytic cycle.

Caption: Fig. 1: Mechanism of Fluoride-Induced Nucleophilic Fluoromethylation.

Experimental Protocol: Nucleophilic Fluoromethylation of an Aldehyde

This section provides a representative, field-proven protocol for the fluoromethylation of an aromatic aldehyde using TMSCH₂F and TBAF.

Core Directive: This reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents are critical for success.

Materials & Equipment

-

Reagents:

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 eq)

-

(Fluoromethyl)trimethylsilane (TMSCH₂F, 1.5 mmol, 1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF (0.1 mmol, 0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Inert gas line (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Ice bath (0 °C)

-

Thin-layer chromatography (TLC) plate

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition:

-

Add TMSCH₂F (1.5 mmol) dropwise to the stirred solution.

-

Slowly add the TBAF solution (0.1 mL of a 1.0 M solution in THF, 0.1 mmol) via syringe. A color change may be observed.

-

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Workup & Extraction:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is typically the silylated alcohol. For many applications, this can be deprotected by treatment with acid (e.g., HCl in methanol) or a fluoride source (e.g., excess TBAF).

-

Purify the crude material by flash column chromatography on silica gel to yield the desired fluoromethylated alcohol.

-

Caption: Fig. 2: Experimental Workflow for Fluoromethylation.

Data Presentation: Substrate Scope

The nucleophilic fluoromethylation using TMSCH₂F is applicable to a wide range of electrophiles. The table below summarizes representative examples from the literature, showcasing the versatility of this methodology.

| Entry | Electrophile (Substrate) | Activator | Yield (%) | Reference |

| 1 | Benzaldehyde | TBAF | >95 | [3] |

| 2 | 4-Nitrobenzaldehyde | TBAF | >95 | [3] |

| 3 | 4-Methoxybenzaldehyde | TBAF | >95 | [3] |

| 4 | Cyclohexanecarboxaldehyde | TBAF | >95 | [3] |

| 5 | Acetophenone | CsF | 85 | [3] |

| 6 | Cyclohexanone | CsF | 80 | [3] |

Yields correspond to the isolated silylated adducts.

Expert Interpretation: The reaction is highly efficient for both aromatic and aliphatic aldehydes, with electron-withdrawing and electron-donating groups being well-tolerated. Ketones are also suitable substrates, though they may react more slowly and sometimes require a more potent fluoride source like cesium fluoride (CsF) or slightly elevated temperatures. The high yields across diverse substrates underscore the reliability and broad applicability of this method in synthetic campaigns.

Conclusion

Nucleophilic fluoromethylation with (Fluoromethyl)trimethylsilane (TMSCH₂F) is a robust and highly reliable method for introducing the strategically important –CH₂F moiety into organic molecules. Its mechanism, which proceeds through a key pentacoordinate siliconate intermediate, allows for the controlled generation of a fluoromethyl nucleophile under mild conditions. The operational simplicity, broad substrate scope, and high yields make this protocol an invaluable tool for researchers, scientists, and drug development professionals aiming to leverage the unique benefits of fluorination in their molecular designs.

References

-

Title: Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer from activated TMSCHF2 Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent Source: Organic Chemistry Portal URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

-

Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: Angewandte Chemie International Edition URL: [Link]

-

Title: The first Cu(i)-mediated nucleophilic trifluoromethylation reactions using (trifluoromethyl)trimethylsilane in ionic liquids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: ResearchGate URL: [Link]

-

Title: Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores Source: PMC - NIH URL: [Link]

-

Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: Semantic Scholar URL: [Link]

-

Title: Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF) Source: PubMed URL: [Link]

-

Title: Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleophilic trifluoromethylation of carbonyl compounds and derivatives Source: Semantic Scholar URL: [Link]

-

Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL: [Link]

-

Title: Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic Source: Wiley Online Library URL: [Link]

-

Title: Organocatalyzed Regio- and Enantioselective Allylic Trifluoromethylation of Morita–Baylis–Hillman Adducts Using Ruppert–Prakash Reagent Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents Source: ResearchGate URL: [Link]

-

Title: Nucleophilic fluoromethylation with LiCH2F. Source: ResearchGate URL: [Link]

-

Title: Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing Source: PMC - NIH URL: [Link]

-

Title: Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF) Source: PMC - NIH URL: [Link]

-

Title: Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing Source: PubMed URL: [Link]

-

Title: Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry Source: PMC - NIH URL: [Link]

-

Title: Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing Source: ResearchGate URL: [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]

In-Depth Technical Guide: (Fluoromethyl)trimethylsilane (CAS 28871-61-6) – Properties, Mechanisms, and Synthetic Protocols

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone of lead optimization. While trifluoromethylation has long dominated the field, the targeted introduction of a monofluoromethyl (–CH₂F) group offers nuanced control over lipophilicity, metabolic stability, and hydrogen-bonding potential. (Fluoromethyl)trimethylsilane (TMS-CH₂F) has emerged as the premier reagent for nucleophilic fluoromethylation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. Here, we will dissect the physical constants of TMS-CH₂F, unravel the thermodynamic causality behind its reaction mechanisms, and provide a self-validating experimental protocol designed for high-yield synthesis.

Chemical Identity & Physical Constants

Understanding the physical and spectroscopic properties of TMS-CH₂F is critical for safe handling and reaction monitoring. A unique spectroscopic hallmark of this compound is its primary –CH₂F fluorine resonance. Positioned adjacent to the electropositive silicon atom, the fluorine nucleus is heavily shielded, resulting in a chemical shift of −277 ppm. This represents the largest upfield chemical shift known for a single carbon-bound fluorine[1], making ¹⁹F NMR an exceptionally sensitive tool for tracking reagent consumption.

Table 1: Quantitative Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 28871-61-6 | [2] |

| Molecular Formula | C₄H₁₁FSi | [3] |

| Molecular Weight | 106.21 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | ~1.06 g/cm³ | [4] |

| ¹⁹F NMR Chemical Shift | -277 ppm (relative to CFCl₃) | [1] |

Mechanistic Grounding: The Chemistry of Nucleophilic Fluoromethylation

Direct generation of an un-stabilized fluoromethyl anion (e.g., via deprotonation of fluoromethane) is synthetically impractical due to the rapid α-elimination of fluoride, which yields highly reactive and uncontrollable carbenes. TMS-CH₂F circumvents this fundamental limitation by acting as a stable, shelf-ready reservoir of the –CH₂F carbanion equivalent.

The Causality of Activation: The reaction is thermodynamically driven by the extreme oxophilicity and fluorophilicity of silicon. Upon the introduction of a catalytic or stoichiometric fluoride source—such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF)—the silicon center undergoes nucleophilic attack[5]. This forms a hypervalent, pentacoordinate silicate intermediate. The formation of the exceptionally strong Si–F bond provides the thermodynamic driving force required to release the nucleophilic –CH₂F group to an awaiting electrophile (such as a carbonyl carbon) in a highly controlled manner[6].

Caption: Mechanism of nucleophilic fluoromethylation via pentacoordinate silicate.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol for the nucleophilic fluoromethylation of aldehydes/ketones is designed with built-in validation checkpoints.

Step-by-Step Methodology

-

Preparation & Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Add the carbonyl substrate (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).

-

Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of TMS-CH₂F into fluoromethane and hexamethyldisiloxane.

-

-

Reagent Addition: Cool the reaction mixture to −78 °C using a dry ice/acetone bath. Add TMS-CH₂F (1.2 to 1.5 equiv) dropwise via syringe.

-

Initiation: Slowly add a solution of TBAF (1.0 M in THF, 0.1 to 0.2 equiv) dropwise.

-

Causality: Why −78 °C? The formation of the pentacoordinate silicate is highly exothermic. Cryogenic temperatures prevent the premature collapse of the intermediate and suppress side reactions, such as substrate self-condensation or the generation of free difluorocarbene pathways[6].

-

-

Reaction Progression: Allow the reaction to stir at −78 °C for 1 hour, then gradually warm to room temperature over 2–4 hours. As the system warms, the kinetic barrier for the –CH₂F transfer is overcome.

-

In-Process Validation (Self-Validating Step): Before quenching, extract a 0.1 mL aliquot, dilute with CDCl₃, and analyze via ¹⁹F NMR. The complete consumption of the heavily shielded TMS-CH₂F signal at −277 ppm[1] and the emergence of a new product doublet (typically between −210 and −240 ppm) confirms successful transfer. Do not proceed to workup until the −277 ppm peak is exhausted.

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography.

Caption: Step-by-step experimental workflow for nucleophilic fluoromethylation.

Strategic Applications in Drug Development

In medicinal chemistry, the strategic introduction of a monofluoromethyl (–CH₂F) group serves as a powerful bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or methyl (–CH₃) groups[7].

-

Lipophilicity and Permeability: The fluorine atom enhances the overall lipophilicity (π value) of the scaffold[1]. This subtle increase can significantly improve passive membrane permeability and oral bioavailability without adding excessive steric bulk.

-

Metabolic Shielding: The strong electron-withdrawing nature of the fluorine atom modulates the pKa of adjacent functional groups, optimizing target binding affinity. Furthermore, it shields neighboring C–H bonds from cytochrome P450-mediated oxidative metabolism, thereby extending the biological half-life of the drug candidate[7].

References

-

[4] ChemBK. (Fluoromethyl)trimethylsilane - Physico-chemical Properties. ChemBK. URL:[Link]

-

[2] Chemsrc. (Fluoromethyl)trimethylsilane | CAS#:28871-61-6. Chemsrc. URL:[Link]

-

[3] Watson International. (Fluoromethyl)trimethylsilane CAS 28871-61-6. Watson International Ltd. URL:[Link]

-

[5] Ni, C., Hu, M., & Hu, J. Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry / CAS.cn. URL:[Link]

-

[6] Dilman, A. D., et al. Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. CAS.cn. URL:[Link]

-

[7] Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. URL:[Link]

-

[1] EPDF. Guide to Fluorine NMR for Organic Chemists. EPDF.pub. URL:[Link]

Sources

The Evolution of Silicon-Based Fluoromethylation Reagents: From TMSCF₃ to TMSCH₂F

The strategic incorporation of fluorinated moieties into organic architectures is a cornerstone of modern pharmaceutical and agrochemical design. Fluorine’s high electronegativity, small Van der Waals radius, and strong carbon-fluorine bond impart profound changes to a molecule's lipophilicity, metabolic stability, and binding affinity. However, the direct nucleophilic transfer of fluorinated carbanions has historically been plagued by severe kinetic instability.

This technical guide explores the historical development, mechanistic causality, and practical application of silicon-based fluoromethylation reagents—specifically the Ruppert-Prakash reagent (TMSCF₃) and its di- and monofluoromethylated analogs.

Historical Context and the "Negative Fluorine Effect"

The primary challenge in nucleophilic fluoroalkylation is the "Negative Fluorine Effect" [1]. While fluorine is highly electronegative, its lone pairs create strong electronic repulsion with the carbanionic center. Consequently, a "naked" trifluoromethyl anion (CF₃⁻) is thermodynamically unstable and rapidly undergoes

To circumvent this, chemists sought surrogate reagents that could deliver the CF₃ group without generating a free anion. In 1984, Ingo Ruppert first synthesized trifluoromethyltrimethylsilane (TMSCF₃)[2]. However, the reagent remained a niche chemical curiosity until 1989, when G. K. Surya Prakash and George A. Olah demonstrated its exceptional utility as a reliable, fluoride-activated nucleophilic trifluoromethylating agent for carbonyl compounds[3]. This breakthrough cemented TMSCF₃ as the Ruppert-Prakash Reagent , fundamentally transforming organofluorine chemistry.

Mechanistic Causality: The Autocatalytic Silicate Cycle

The brilliance of the Ruppert-Prakash reagent lies in its ability to bypass the free CF₃⁻ anion entirely. The reaction is driven by the formation of a hypervalent silicon intermediate.

-

Initiation: The reaction is triggered by a catalytic amount of a Lewis base, typically a soluble fluoride source like tetrabutylammonium fluoride (TBAF) or an alkoxide[2]. The initiator attacks the silicon atom, which possesses empty d-orbitals (or

* antibonding orbitals), forming a pentacoordinate silicate intermediate: [Me₃Si(F)(CF₃)]⁻[2]. -

Direct Transfer: This hypervalent intermediate acts as a stabilized CF₃⁻ equivalent. It transfers the trifluoromethyl group directly to the electrophilic carbonyl carbon via a concerted transition state, completely avoiding the release of a free CF₃⁻ anion into the bulk solution[1].

-

Chain Propagation: The resulting alkoxide intermediate, [R₂C(CF₃)O]⁻, is highly nucleophilic. It attacks another molecule of TMSCF₃, generating the silylated product (R₂C(CF₃)OTMS) and simultaneously forming a new pentacoordinate silicate [Me₃Si(OR)(CF₃)]⁻ to propagate the anionic chain reaction[2].

Catalytic cycle of nucleophilic trifluoromethylation using TMSCF₃, highlighting chain propagation.

Evolution to Di- and Monofluoromethylation

Following the success of TMSCF₃, attention turned to the difluoromethyl (-CF₂H) and monofluoromethyl (-CH₂F) groups. The -CF₂H group is highly prized in drug development as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities[4].

However, translating the success of TMSCF₃ to difluoromethyltrimethylsilane (TMSCF₂H) proved mechanistically challenging. The reactivity of these silanes is inversely proportional to their Si-C bond strength. Quantum chemical and spectroscopic analyses reveal that the bond order of the Si-CF₂H bond (0.436) is significantly higher than that of the Si-CF₃ bond (0.220)[4]. Consequently, heterolytic cleavage of TMSCF₂H is far more difficult[4].

It was not until 2011 that Jinbo Hu’s group successfully utilized TMSCF₂H for nucleophilic difluoromethylation by employing stronger Lewis bases like CsF or tBuOK under highly controlled conditions[5]. Shortly after, Prakash and colleagues developed a robust copper-mediated cross-coupling protocol to introduce the -CF₂H group into aryl iodides, utilizing CsF to generate a reactive CuCF₂H species in situ[6].

The monofluoromethyl analog, TMSCH₂F , exhibits the highest Si-C bond stability in the series, requiring highly forcing conditions or specialized transition metal catalysis for activation, making it the least reactive but highly specific reagent of the triad.

Reactivity continuum of silicon-based fluoromethylation reagents governed by Si-C bond dissociation.

Quantitative Reactivity Profile

The following table summarizes the key physicochemical and historical parameters defining the reactivity gradient of these reagents.

| Reagent Name | Formula | Key Milestones | Si-C Bond Order | Relative Cleavage Difficulty | Primary Activation Mode |

| Ruppert-Prakash Reagent | TMSCF₃ | 1984 (Ruppert)[2]1989 (Prakash)[3] | 0.220[4] | Low | Catalytic F⁻ or Alkoxides |

| Difluoromethyltrimethylsilane | TMSCF₂H | 2011 (Hu)[5]2012 (Prakash)[6] | 0.436[4] | Moderate | Stoichiometric CsF, tBuOK, or Cu(I) |

| Fluoromethyltrimethylsilane | TMSCH₂F | Late 1990s | > 0.500 | High | Forcing conditions / Pd/Cu Catalysis |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are grounded in the mechanistic causality discussed above.

Protocol A: Nucleophilic Trifluoromethylation of a Ketone (using TMSCF₃)

Causality: TBAF is used catalytically in Step 1 to initiate the autocatalytic silicate cycle. It is used stoichiometrically in Step 2 to cleave the resulting robust Si-O bond.

-

Preparation: Flame-dry a Schlenk flask under argon. Add the target ketone (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add TMSCF₃ (1.2 equiv) dropwise via syringe. Validation: No reaction should occur at this stage; TMSCF₃ is inert to carbonyls without an initiator.

-

Initiation: Add a catalytic amount of TBAF (0.05 equiv, 1.0 M in THF) dropwise. Validation: An exothermic reaction will occur, often accompanied by a distinct color change or gas evolution (if trace moisture is present). Allow the reaction to warm to room temperature and stir for 2 hours. TLC will show the disappearance of the ketone and the appearance of a non-polar silyl ether intermediate.

-

Desilylation: To isolate the free trifluoromethyl carbinol, add stoichiometric TBAF (1.2 equiv) or 1M HCl to the reaction mixture and stir for 1 hour.

-

Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The presence of the CF₃ group is definitively validated via ¹⁹F NMR (typically a singlet around -70 to -80 ppm relative to CFCl₃).

Protocol B: Copper-Mediated Difluoromethylation of Aryl Iodides (using TMSCF₂H)

Causality: Due to the high Si-CF₂H bond order[4], catalytic initiation is insufficient. Stoichiometric CsF is required to force the generation of the difluoromethyl anion equivalent, which is immediately trapped by Cu(I) to form the stable CuCF₂H species[6], preventing degradation.

-

Preparation: In a nitrogen-filled glovebox, charge a sealed tube with the aryl iodide (1.0 equiv), CuI (1.5 equiv), and anhydrous CsF (2.0 equiv).

-

Solvent & Reagent: Add anhydrous N,N-Dimethylformamide (DMF) followed by TMSCF₂H (2.0 equiv).

-

Reaction: Seal the tube, remove it from the glovebox, and heat to 80 °C for 12–24 hours. Validation: The reaction mixture will transition from pale yellow to a dark, heterogeneous mixture as the active CuCF₂H species is formed and subsequently consumed via oxidative addition/reductive elimination with the aryl iodide.

-

Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine to remove DMF, dry, and purify via flash chromatography. Validation is confirmed via ¹⁹F NMR (a doublet around -110 to -120 ppm, with a large

coupling constant of ~55 Hz).

References

-

Trifluoromethyltrimethylsilane - Wikipedia. wikipedia.org. [Link]

-

Topic 4: The Trifluoromethyl (CF3) Group. fu-berlin.de.[Link]

-

Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. scispace.com.[Link]

-

1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. nih.gov.[Link]

-

Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. scienceopen.com.[Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. semanticscholar.org.[Link]

Sources

- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]

- 5. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

A Comparative Analysis of Reactivity Profiles: (Trifluoromethyl)trimethylsilane vs. Trimethylsilyl Cyanide

An In-Depth Technical Guide for Drug Development and Synthetic Chemistry Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic introduction of specific functional groups is paramount for modulating molecular properties. The trifluoromethyl (CF3) and cyano (CN) moieties are of exceptional importance; the former for its profound effects on lipophilicity, metabolic stability, and binding affinity, and the latter for its versatility as a synthetic handle for amines, carboxylic acids, and heterocycles.[1][2] This guide provides a detailed comparative analysis of two premier reagents for introducing these groups: (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, and Trimethylsilyl Cyanide (TMSCN).

While the inquiry specified (Fluoromethyl)trimethylsilane (TMSCH₂F), the available scientific literature on its reactivity profile is sparse compared to its extensively studied trifluoromethyl analogue. Therefore, this guide will focus on TMSCF₃ as the benchmark reagent for nucleophilic fluoroalkylation, providing a robust, data-supported comparison against TMSCN. The principles discussed for TMSCF₃ activation and reactivity offer a strong foundational understanding for less-studied monofluoromethylated reagents. We will dissect the mechanistic nuances, compare reactivity patterns with key electrophiles, provide field-tested experimental protocols, and offer a strategic perspective on reagent selection.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical properties and hazards is the foundation of safe and successful experimentation. Both TMSCF₃ and TMSCN are volatile, reactive, and toxic liquids that demand respectful handling in a well-ventilated chemical fume hood.

Table 1: Comparative Physicochemical Properties and Hazards

| Property | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Trimethylsilyl Cyanide (TMSCN) |

| CAS Number | 81290-20-2[3] | 7677-24-9[4] |

| Formula | C₄H₉F₃Si[3] | C₄H₉NSi |

| Molar Mass | 142.20 g/mol [3] | 99.21 g/mol |

| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid |

| Boiling Point | 54-55 °C[3] | 114-117 °C |

| Density | 0.963 g/mL | 0.793 g/mL |

| Key Hazards | Highly flammable, toxic, causes skin and eye irritation.[5] | Highly flammable, fatally toxic if swallowed, inhaled, or in contact with skin.[4][6][7] |

| Moisture | Reacts with moisture. | Reacts violently with water, liberating highly toxic hydrogen cyanide (HCN) gas.[6][7] |

Causality in Handling and Storage

Trimethylsilyl Cyanide (TMSCN): The extreme toxicity of TMSCN stems from its high reactivity with protic sources, including atmospheric moisture, to release hydrogen cyanide (HCN), a potent respiratory inhibitor.[6][7] This dictates that all manipulations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Storage should be in a tightly sealed container, away from heat and sources of ignition, and in a refrigerator designated for flammables.[4] Due to the risk of HCN evolution, a cyanide antidote kit should be readily accessible in any laboratory where TMSCN is handled.

(Trifluoromethyl)trimethylsilane (TMSCF₃): While not as acutely hazardous as TMSCN, TMSCF₃ is a volatile and flammable liquid that is also moisture-sensitive.[5] Its primary hazard is associated with its reactivity and the toxicity of its parent compounds. Standard protocols for handling air-sensitive and flammable reagents apply: use of spark-proof equipment, grounding of containers during transfer, and working in a chemical fume hood are mandatory.[8] Storage should be in a cool, dry, well-ventilated area away from oxidizing agents.[8]

The Nucleophilic Character: Generation of Reactive Intermediates

The core function of both TMSCF₃ and TMSCN is to serve as a stable, soluble, and controllable source of a highly reactive nucleophile. However, the mechanisms by which these nucleophiles are generated and delivered are fundamentally different, a distinction that is critical for experimental design.

TMSCF₃: Nucleophile-Initiated Activation

TMSCF₃ acts as a potent source of the trifluoromethide anion (CF₃⁻) equivalent.[3][9] The Si-CF₃ bond itself is strong; activation requires an external nucleophilic initiator that has a high affinity for silicon. Fluoride ions (from sources like TBAF or CsF) or alkoxides (like KOtBu) are exceptionally effective.[3][10]

The mechanism proceeds via the attack of the initiator (e.g., F⁻) on the silicon atom, forming a pentacoordinate, hypervalent siliconate intermediate.[11][12] This intermediate is unstable and readily releases the CF₃⁻ anion, which is the active nucleophile in the reaction. This process can become catalytic, as the alkoxide generated from the carbonyl attack can itself activate another molecule of TMSCF₃, propagating a chain reaction.[3]

TMSCN: A Duality of Activation

TMSCN is a more nuanced reagent, offering two distinct catalytic pathways for delivering the cyanide anion (CN⁻).[13][14]

-

Lewis Base Catalysis: Similar to TMSCF₃, a Lewis base (such as F⁻, CN⁻, or various amines and phosphines) can attack the silicon atom of TMSCN.[15][16] This forms a hypervalent siliconate species, which increases the nucleophilicity of the cyanide moiety, effectively "releasing" it to attack an electrophile. Kinetic studies support the formation of these hypervalent intermediates.[16][17]

-

Lewis Acid Catalysis: Alternatively, a Lewis acid (such as ZnI₂, InBr₃, or TiCl₄) can be used.[13] In this pathway, the Lewis acid does not interact with the TMSCN. Instead, it coordinates to the electrophile (e.g., the oxygen of a carbonyl group), rendering it significantly more electrophilic and susceptible to attack by the otherwise moderately nucleophilic TMSCN.[13][14]

This dual catalytic nature provides chemists with exceptional control. Lewis base catalysis is often used for simple additions, while Lewis acid catalysis is a cornerstone of many asymmetric variants where a chiral Lewis acid pre-organizes the substrate for a stereocontrolled attack.

Comparative Reactivity with Key Electrophiles

The true utility of these reagents is demonstrated in their reactions with carbonyls and imines, which are foundational transformations in the synthesis of complex molecules.

Reaction with Aldehydes and Ketones

TMSCF₃: Under nucleophilic initiation, TMSCF₃ readily adds to aldehydes and ketones to form the corresponding trimethylsilyl ethers of trifluoromethylated alcohols.[3][18] Subsequent aqueous workup or hydrolysis cleaves the silyl ether to reveal the alcohol. The reaction is generally high-yielding and tolerates a wide variety of functional groups. For α,β-unsaturated ketones, the reaction typically proceeds via a 1,2-addition to the carbonyl carbon, not a 1,4-conjugate addition.[10][19]

TMSCN: The addition of TMSCN to aldehydes and ketones, known as cyanosilylation, yields O-silylated cyanohydrins.[13][20] This reaction is exceptionally valuable because the products are stable and can be isolated, but can also be readily converted into other crucial functional groups like α-hydroxy acids (via hydrolysis of the nitrile) and β-amino alcohols (via reduction).[13] The choice of catalyst (Lewis acid or base) can be critical for success, especially with sterically hindered ketones.[21][22][23]

Table 2: Representative Reaction Conditions for Ketone Addition

| Parameter | Trifluoromethylation of Acetophenone | Cyanosilylation of Acetophenone |

| Reagent | TMSCF₃ | TMSCN |

| Catalyst | Tetrabutylammonium fluoride (TBAF), cat. | Zinc Iodide (ZnI₂), cat. |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temp | Room Temp |

| Product | 2-phenyl-1,1,1-trifluoro-2-(trimethylsiloxy)propane | 2-phenyl-2-(trimethylsiloxy)propanenitrile |

| Typical Yield | >90% | >95% |

| Reference | Prakash, G. K. S. et al. (1989)[18] | Evans, D. A. et al. (1973) |

Reaction with Imines and the Strecker Synthesis

TMSCF₃: The reagent adds effectively to imines, including N-unactivated imines, to produce valuable trifluoromethylated amines after hydrolysis of the intermediate silyl amine.[24] This provides a direct route to α-trifluoromethyl amines, a structural motif of growing interest in medicinal chemistry.

TMSCN: TMSCN is the premier reagent for the modern Strecker reaction, a one-pot, three-component reaction between a carbonyl compound, an amine, and TMSCN to produce an α-aminonitrile.[25][26] This reaction is one of the most powerful methods for the synthesis of α-amino acids and their derivatives. The reaction proceeds via the in situ formation of an imine (or iminium ion), which is then attacked by the cyanide equivalent.[27] The mild conditions and high yields afforded by TMSCN are a significant advantage over classical methods using KCN/HCN.[26]

Field-Proven Experimental Protocols

The following protocols are representative examples that highlight the distinct experimental considerations for each reagent.

Protocol 1: Fluoride-Initiated Trifluoromethylation of an Aromatic Ketone with TMSCF₃

-

Objective: Synthesize 2-phenyl-1,1,1-trifluoro-2-propanol from acetophenone.

-

Causality: This protocol uses a catalytic amount of a fluoride source (TBAF) to initiate the formation of the CF₃⁻ anion. THF is an excellent solvent as it is aprotic and effectively solvates the intermediates. The reaction is often started at 0 °C to control the initial exotherm.

-

Methodology (Adapted from Prakash, G. K. S. et al.[18]):

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 5 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 1.5 equiv) dropwise via syringe.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mmol, 0.05 equiv) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL) and stir for 30 minutes to hydrolyze the silyl ether.

-

Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl alcohol.

-

Protocol 2: Lewis Acid-Catalyzed Cyanosilylation of an Aldehyde with TMSCN

-

Objective: Synthesize 2-((trimethylsilyl)oxy)-2-phenylacetonitrile from benzaldehyde.

-

Causality: This protocol employs a catalytic amount of a mild Lewis acid (ZnI₂) to activate the aldehyde carbonyl, making it more susceptible to attack by TMSCN.[13] Anhydrous, aprotic solvent is critical to prevent both hydrolysis of the TMSCN and quenching of the Lewis acid. The reaction is typically rapid at room temperature.

-

Methodology (Adapted from BenchChem Technical Guide[13]):

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL).

-

Add anhydrous zinc iodide (ZnI₂) (0.1 mmol, 0.1 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add Trimethylsilyl Cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise via syringe. A mild exotherm may be observed.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 30-60 minutes.

-

Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (10 mL).

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-silylated cyanohydrin, which can often be used without further purification.

-

Conclusion: A Strategic Comparison for the Synthetic Chemist

The choice between (Trifluoromethyl)trimethylsilane and Trimethylsilyl Cyanide is not one of superiority, but of strategic intent. Each reagent provides access to a uniquely valuable functional group through distinct, controllable, and highly efficient chemical transformations.

TMSCF₃ is the reagent of choice for the direct, nucleophilic installation of a trifluoromethyl group. Its activation via a catalytic nucleophile is straightforward and robust. For the medicinal chemist, this provides a direct path to leveraging the well-understood benefits of the CF₃ group for optimizing drug candidates.[1][2]

TMSCN offers unparalleled versatility. It is the modern standard for generating cyanohydrins and for executing the powerful Strecker synthesis.[13][25] Its dual catalytic nature—tunable by selecting either a Lewis acid or a Lewis base—provides a level of mechanistic control that is highly sought after, particularly in the development of complex, stereoselective syntheses. The cyanide product is not an endpoint but a gateway, a versatile intermediate for a vast array of subsequent transformations.

Ultimately, the decision rests on the target molecule. To introduce a metabolically robust, lipophilic, and strongly electron-withdrawing group, TMSCF₃ is the direct tool. To install a versatile synthetic handle that can be transformed into amines, amides, or carboxylic acids, TMSCN is the superior strategic choice.

References

-

Kikukawa, Y., Kawabata, H., & Hayashi, Y. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(50), 31635-31639. [Link]

-

Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2007). Cooperative Catalysis by Tertiary Amino-Thioureas: Mechanism and Basis for Enantioselectivity of Ketone Cyanosilylation. Journal of the American Chemical Society, 130(4), 1356-1357. [Link]

-

Zolfigol, M. A., et al. (2014). Phosphotungstic Acidcatalyzed Strecker Three-Component Reaction of Amino Acids, Aldehydes, and Trimethylsilyl Cyanide. Organic Chemistry Research. [Link]

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Foroughi, F., et al. (2016). Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. Molbank, 2016(2), M890. [Link]

-

Ryoo, D., et al. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. The Journal of Organic Chemistry, 71(10), 4000-4003. [Link]

-

Prakash, G. K. S., et al. (2007). Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones. Proceedings of the National Academy of Sciences, 104(13), 5427-5430. [Link]

-

North, M., & O'Brien, E. (2012). Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. Organic & Biomolecular Chemistry, 10(21), 4289-4298. [Link]

-

Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]

-

Belokon, Y. N., et al. (2010). Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Organic & Biomolecular Chemistry, 8(21), 4940-4948. [Link]

-

American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link]

-

Kikukawa, Y., Kawabata, H., & Hayashi, Y. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(50), 31635-31639. [Link]

-

Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613-7632. [Link]

-

Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]

-

Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters, 1(7), 1047-1049. [Link]

-

Sha, F., & Wang, J. (2013). Recent advances in asymmetric Strecker reactions. Arkivoc, 2013(1), 185-253. [Link]

-

North, M., & O'Brien, E. (2012). Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases. Organic & Biomolecular Chemistry, 10(21), 4289-4298. [Link]

-

Sosnovskikh, V. Y., et al. (2004). Nucleophilic trifluoromethylation of cyclic imides using (trifluoromethyl)trimethylsilane CF3SiMe3. Tetrahedron Letters, 45(35), 6583-6586. [Link]

-

Gelest, Inc. (n.d.). TRIMETHYLSILYL CYANIDE Safety Data Sheet. [Link]

-

Zhang, G. W., et al. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry, 8(6), 1399-1405. [Link]

-

Tyutyunov, A. A., Boyko, V. E., & Igoumnov, S. M. (2011). The Unusual Reaction of (Trifluoromethyl)Trimethylsilane with Sodium Borohydride. Fluorine Notes, 74(1-2). [Link]

-

Singh, R. P., & Shreeve, J. M. (2000). Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613-7632. [Link]

-

Walter, M. W., et al. (1998). Reaction of (Trifluoromethyl)trimethylsilane with Oxazolidin-5-ones: Synthesis of Peptidic and Nonpeptidic Trifluoromethyl Ketones. The Journal of Organic Chemistry, 63(16), 5571-5575. [Link]

-

Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-1522. [Link]

-

Supranovich, V. I., et al. (2021). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA: Structural studies. Journal of Fluorine Chemistry, 249, 109860. [Link]

-

Mlostoń, G., & Heimgartner, H. (2012). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Arkivoc, 2013(1), 362-390. [Link]

-

Sylic. (2023). Precautions For Safe Use Of Organosilicon. [Link]

-

Sdfine. (n.d.). Trimethylsilyl cyanide Safety Data Sheet. [Link]

-

Chu, L., & Qing, F. L. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research, 47(5), 1513-1522. [Link]

-

Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. [Link]

-

Kolomeitsev, A., et al. (1999). Different fluoride anion sources and (trifluoromethyl)trimethylsilane: molecular structure of tris(dimethylamino)sulfonium bis(trifluoromethyl)trimethylsiliconate, the first isolated pentacoordinate silicon species with five Si–C bonds. Chemical Communications, (11), 1017-1018. [Link]

-

Dilman, A. D., et al. (2020). Fluoride anion-initiated bis-trifluoromethylation of phenyl aromatic carboxylates with (trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 85(20), 13207-13214. [Link]

-

Reid, M., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(40), 12863-12872. [Link]

-

R Discovery. (n.d.). (Trifluoromethyl)trimethylsilane. [Link]trimethylsilane)

-

Tyutyunov, A. A., Boyko, V. E., & Igoumnov, S. M. (2011). The unusual reaction of (trifluoromethyl)trimethylsilane with sodium borohydride. Fluorine Notes, 74(1). [Link]

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393-395. [Link]

Sources

- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. acs.org [acs.org]

- 6. lobachemie.com [lobachemie.com]

- 7. gelest.com [gelest.com]

- 8. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. Different fluoride anion sources and (trifluoromethyl)trimethylsilane: molecular structure of tris(dimethylamino)sulfonium bis(trifluoromethyl)trimethylsiliconate, the first isolated pentacoordinate silicon species with five Si–C bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Effect of carbonates/phosphates as nucleophilic catalysts in dimethylformamide for efficient cyanosilylation of aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 26. sciforum.net [sciforum.net]

- 27. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermal Stability and Storage Protocols for (Fluoromethyl)trimethylsilane (TMSCH2F): A Technical Guide

Executive Summary

(Fluoromethyl)trimethylsilane (TMSCH2F, CAS: 28871-61-6) 1 is a highly specialized organofluorine reagent. As a nucleophilic fluoromethylating agent, it is a critical building block for introducing the -CH2F moiety—a known bioisostere for hydroxyl and thiol groups that enhances metabolic stability and lipophilicity in pharmaceutical leads 2, as well as in the synthesis of superhydrophobic silica nanoparticles 3. However, its physical properties demand rigorous thermal management and storage protocols to maintain reagent integrity and ensure laboratory safety.

Causality in Thermal Stability and Degradation

Unlike its more famous analog, the Ruppert-Prakash reagent (TMSCF3), TMSCH2F exhibits distinct thermal and kinetic behaviors that dictate how it must be handled.

-

Volatility and Vapor Pressure: TMSCH2F has a low boiling point of 55–57 °C 4. At ambient laboratory temperatures (20–25 °C), it exerts significant vapor pressure. If stored improperly, this volatility leads to reagent loss each time the septum is pierced and increases the risk of container over-pressurization.

-

Moisture-Induced Hydrolysis: The silicon center is electrophilic. Atmospheric moisture acts as a nucleophile, leading to the gradual hydrolysis of the silane to form hexamethyldisiloxane (TMS-O-TMS) and fluoromethane gas. This degrades the reagent and generates gaseous byproducts that can compromise the structural integrity of sealed vessels.

-

Autocatalytic Desilylation: In the presence of trace fluoride ions or strong Lewis bases, the Si-C bond undergoes premature cleavage. The mechanism involves the formation of a pentacoordinate silicon intermediate, which subsequently expels the fluoromethide equivalent.

Mechanism of fluoride-induced desilylation and activation of TMSCH2F.

Standardized Storage Conditions

To mitigate degradation, a self-validating storage system must be implemented. Quantitative data and rationales for storage are summarized below.

Quantitative Storage Parameters

| Parameter | Specification | Scientific Rationale |

| Temperature | 2 °C to 8 °C | Suppresses vapor pressure (BP 55–57 °C) and slows hydrolysis kinetics. |

| Atmosphere | Argon (preferred) or N2 | Displaces atmospheric moisture and oxygen; Argon is heavier than air, providing a superior protective blanket over the liquid phase. |

| Container | Amber glass Sure/Seal™ | Prevents photochemical degradation and provides a reliable septum for anaerobic withdrawal. |

| Light Exposure | Protect from light | Minimizes radical-induced side reactions involving the C-F bond. |

Experimental Protocols: Handling and Quality Control

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: Anaerobic Withdrawal of TMSCH2F

Objective: To extract the reagent without introducing ambient moisture or causing rapid volatilization.

-

Thermal Equilibration: Remove the TMSCH2F bottle from the 2–8 °C refrigerator. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes.

-

Causality: Opening or piercing a cold bottle immediately causes condensation of atmospheric moisture on the septum, which will be dragged into the reagent upon needle insertion.

-

-

Inert Purging: Connect an Argon line to a Schlenk manifold. Attach a 20-gauge needle to the Argon line and pierce the septum of the TMSCH2F bottle to establish a positive pressure blanket.

-

Extraction: Use a gas-tight syringe (oven-dried at 120 °C and cooled in a desiccator) to withdraw the required volume of TMSCH2F.

-

Sealing: Withdraw the syringe, immediately followed by the Argon needle. Wrap the septum tightly with Parafilm and promptly return the bottle to the 2–8 °C flammable storage cabinet.

Protocol 2: Quality Control via NMR Spectroscopy

Objective: To verify the purity of TMSCH2F after prolonged storage or suspected contamination.

-

Sample Preparation: Under an Argon atmosphere, dissolve 20 µL of the stored TMSCH2F in 0.5 mL of anhydrous CDCl3.

-

1H NMR Analysis: Confirm the presence of the characteristic doublet of the -CH2F group (typically around 4.5–5.0 ppm, ^2^J

H-Fcoupling) and the singlet of the TMS group (near 0 ppm). -

19F NMR Analysis: A single peak should be observed (typically around -277 ppm relative to CFCl3) 5.

-

Causality: The appearance of multiple fluorine signals indicates degradation (e.g., formation of fluoromethane or other desilylated fluorinated byproducts).

-

Standardized workflow for the receipt, storage, and anaerobic transfer of TMSCH2F.

References

-

(Fluoromethyl)trimethylsilane - ChemBK ChemBK URL:[Link]

-

(Fluoromethyl)trimethylsilane | C4H11FSi | CID 13283755 - PubChem National Institutes of Health (NIH) URL:[Link]

-

Silica Nanoparticles Synthesized from 3,3,3-Propyl(trifluoro)trimethoxysilane or n-Propyltrimethoxysilane for Creating Superhydrophobic Surfaces ACS Publications URL:[Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Academia.edu / Semantic Scholar URL:[Link]

-

Guide to Fluorine NMR for Organic Chemists EPDF.pub URL:[Link]

Sources

Silicon-Mediated Fluoroalkylation: A Technical Guide for Drug Discovery

Executive Summary

The introduction of fluoroalkyl groups (e.g., -CF₃, -C₂F₅) is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity.[1][2] Silicon-mediated fluoroalkylation, primarily utilizing the Ruppert-Prakash reagent (TMSCF₃), represents the gold standard for nucleophilic trifluoromethylation.

This guide moves beyond basic textbook definitions to explore the Siliconate-Carbanion Dichotomy , the critical role of Lewis base activation, and the precise experimental controls required to suppress side reactions like difluorocarbene generation or protonation.

Part 1: Mechanistic Principles

The Siliconate-Carbanion Dichotomy

Contrary to early simplifications, the pentacoordinate silicon species formed upon Lewis base attack is not the direct nucleophile.[3][4] Recent kinetic studies (e.g., by Lloyd-Jones et al.) have established that the pentacoordinate siliconate acts as a reservoir .

-

Initiation: A Lewis base (e.g., F⁻, RO⁻) attacks the silicon center of TMSCF₃, forming a pentacoordinate silicate [Me3Si(Nu)CF3]-.

-

Equilibrium: This silicate is in rapid equilibrium with the neutral silane and a transient "free" or loosely associated trifluoromethyl anion (CF3-).

-

Transfer: The transient CF3- attacks the electrophile (carbonyl).

-

Propagation: The resulting alkoxide acts as a new Lewis base initiator, propagating the cycle.

Mechanistic Visualization

The following diagram illustrates the modern understanding of the catalytic cycle, highlighting the reservoir effect and the propagation step.

Figure 1: The catalytic cycle of TMSCF₃ addition.[4][5][6][7][8] Note the "Autocatalysis" loop where the product alkoxide regenerates the active siliconate species.

Competing Pathways: Difluorocarbene

Under specific conditions (e.g., absence of suitable electrophiles, high temperature, or specific Lewis bases like NaI), TMSCF₃ can undergo

Part 2: Reagent Selection & Optimization

The Silane Reagents

While TMSCF₃ is the industry standard, steric modulation can be critical for selectivity.

| Reagent | Name | Steric Profile | Stability | Primary Use Case |

| TMSCF₃ | Ruppert-Prakash | Low | Moderate | General purpose; rapid reactivity. |

| TESCF₃ | Triethylsilyl | Medium | High | Slower release of CF₃⁻; better for highly unstable substrates. |

| TIPSCF₃ | Triisopropylsilyl | High | Very High | Highly selective; minimizes oligomerization side products. |

Initiator Selection

-

TBAF (Tetra-n-butylammonium fluoride): The most common initiator. Risk: Hydrate water in TBAF can protonate the CF₃ anion (forming HCF₃) if not strictly controlled.

-

CsF / K₂CO₃: Heterogeneous, anhydrous options. Slower but safer for moisture-sensitive screens.

-

TMAO (Trimethylamine N-oxide): An oxygen-based activator that avoids fluoride entirely, useful for silicon-sensitive substrates.

Part 3: Experimental Protocols (SOPs)

Protocol A: Nucleophilic Trifluoromethylation of Ketones (Standard TBAF Method)

Objective: Synthesis of a trifluoromethylated silyl ether from a ketone.

Reagents:

-

Substrate: Acetophenone (1.0 equiv)

-

Reagent: TMSCF₃ (1.2 - 1.5 equiv)

-

Initiator: TBAF (1.0 M in THF, 0.01 - 0.05 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Add a magnetic stir bar.

-

Charging: Add the ketone (1.0 mmol) and anhydrous THF (5 mL, 0.2 M concentration).

-

Reagent Addition: Add TMSCF₃ (1.2 mmol) via syringe. The reaction is typically inert at this stage.

-

Initiation (Critical Step): Cool the mixture to 0 °C . Add TBAF (10 µL of 1M solution) dropwise.

-

Observation: A yellow color often develops (transient anion) and fades. Evolution of heat indicates reaction onset.

-

-

Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC or ¹⁹F NMR (disappearance of TMSCF₃ peak at -67 ppm; appearance of product ~-80 ppm).

-

Quench/Workup:

-

For Silyl Ether Isolation: Quench with water, extract with Et₂O.

-